molecular formula C20H19N3O4S B2486641 N-[4-({[3-(benzyloxy)-2-pyridinyl]amino}sulfonyl)phenyl]acetamide CAS No. 1024400-41-6

N-[4-({[3-(benzyloxy)-2-pyridinyl]amino}sulfonyl)phenyl]acetamide

Cat. No. B2486641
CAS RN: 1024400-41-6
M. Wt: 397.45
InChI Key: FLFHBEVIFZBTSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-({[3-(benzyloxy)-2-pyridinyl]amino}sulfonyl)phenyl]acetamide, also known as N-BPSA, is an organic compound that has been widely studied for its potential applications in various scientific research fields. N-BPSA is a type of sulfonamide, which is a derivative of sulfa drugs and is used to treat bacterial infections. It has been studied for its potential use in drug design and synthesis, as well as its potential therapeutic applications.

Scientific Research Applications

Structural Analysis and Synthesis

Research on similar sulfonamide derivatives has led to discoveries in crystal structure analysis, demonstrating the potential of these compounds in developing complex metal coordination complexes with antimicrobial properties. For example, the crystal structure of a complex containing a metabolite of sulfadiazine, closely related to the query compound, showed moderate growth inhibition of bacteria, underscoring the structural significance and potential application in antimicrobial research (Obaleye, Caira, & Tella, 2008).

Antimicrobial and Antifungal Applications

Sulfonamide derivatives, including those structurally similar to the requested compound, have been synthesized and evaluated for antimicrobial and antifungal activities. These studies highlight the compounds' potential in addressing microbial resistance through novel therapeutic agents. Notably, research has shown the effective synthesis of novel sulfonamides with promising antimicrobial properties (Fahim & Ismael, 2019).

Enzyme Inhibition for Therapeutic Research

The enzymatic inhibition capabilities of sulfonamide derivatives have been explored, particularly in the context of α-glucosidase and acetylcholinesterase inhibitors. This research direction is crucial for developing treatments for diseases like diabetes and Alzheimer's. For instance, new sulfonamides with benzodioxane and acetamide moieties have shown significant inhibitory activity against α-glucosidase, suggesting potential therapeutic applications (Abbasi et al., 2019).

Computational Studies and Molecular Docking

Theoretical investigations and molecular docking studies of sulfonamide derivatives provide insights into their reactivity and binding affinities towards various biological targets. Such research is instrumental in drug design and development, demonstrating the compound's role in identifying new therapeutic agents. An example includes a study on antimalarial sulfonamides against COVID-19, showcasing the utilization of computational calculations for evaluating drug efficacy (Fahim & Ismael, 2021).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with the epidermal growth factor receptor (egfr) kinase . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others.

Mode of Action

The compound likely binds to the hinge region of the ATP binding site of EGFR kinase . This binding inhibits the kinase activity of EGFR, preventing autophosphorylation and subsequent activation of downstream signaling pathways that are involved in cell proliferation and survival.

properties

IUPAC Name

N-[4-[(3-phenylmethoxypyridin-2-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-15(24)22-17-9-11-18(12-10-17)28(25,26)23-20-19(8-5-13-21-20)27-14-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFHBEVIFZBTSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=N2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.